![molecular formula C17H15BrFNO3 B2949865 Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate CAS No. 383148-21-8](/img/structure/B2949865.png)

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

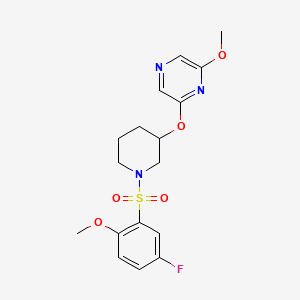

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate, also known as 4-bromo-2-fluorobenzamide, is a synthetic compound belonging to the class of benzamides that has been used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 103-105°C and a boiling point of 270°C. It is insoluble in water but soluble in a variety of organic solvents. 4-bromo-2-fluorobenzamide has been used for the synthesis of various organic compounds and as a reagent for various biochemical and physiological studies.

Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

Research has highlighted the development of chemosensors based on similar structural motifs for detecting metal ions. For instance, a study by Ye et al. (2014) introduced a fluorogenic chemosensor with high selectivity and sensitivity toward Al3+ ions, even in the presence of other coexisting metal ions. This sensor's utility extends to bio-imaging applications, specifically for detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy. Such applications underscore the potential of structurally related compounds in developing sensitive diagnostic tools for biological and environmental monitoring (Ye et al., 2014).

Synthesis of Pharmacologically Active Derivatives

Chapman et al. (1968) explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, providing a foundational approach to creating compounds with potential therapeutic applications. The methodology includes the cyclization of specific precursors to yield halogenated compounds, which could serve as key intermediates in developing new pharmaceuticals. This research highlights the versatility of structurally similar compounds in drug development processes (Chapman, Clarke, & Sawhney, 1968).

Antiviral Compound Synthesis

Luo et al. (2012) reported on the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation, showcasing a rapid and efficient method for creating compounds with potential antiviral activities. This study demonstrates the broader applicability of related chemical structures in developing novel antiviral agents, with the synthesis method offering a faster route to potential therapeutic agents (Luo et al., 2012).

Radiopharmaceuticals for PET Imaging

A study by Luo et al. (2019) focused on the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1) for PET imaging. The compound synthesized, suitable for human use under Good Manufacturing Practices (cGMP) conditions, demonstrates the relevance of structurally similar compounds in developing diagnostic tools for medical imaging. This research underscores the importance of such compounds in advancing non-invasive diagnostic techniques and personalized medicine (Luo et al., 2019).

Antimicrobial Thiazoline Derivatives

Saeed et al. (2010) synthesized 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, evaluating their in vitro antibacterial and antifungal activities. This study showcases the potential of related compounds in addressing microbial resistance, emphasizing their role in discovering new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Propriétés

IUPAC Name |

methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO3/c1-23-16(21)10-15(11-6-8-12(18)9-7-11)20-17(22)13-4-2-3-5-14(13)19/h2-9,15H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKGMIGKCOIBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2949788.png)

![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)

![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)

![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![6-ethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2949801.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)

![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)